molecular formula C12H18N2O B12576708 (2S)-2-[(4-Methoxyphenyl)methyl]piperazine CAS No. 612502-39-3

(2S)-2-[(4-Methoxyphenyl)methyl]piperazine

Cat. No.: B12576708
CAS No.: 612502-39-3
M. Wt: 206.28 g/mol
InChI Key: DINRDQCLKJBKSR-NSHDSACASA-N
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Description

(2S)-2-[(4-Methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The (2S) configuration indicates that the compound has a specific stereochemistry, with the substituent groups arranged in a particular spatial orientation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-Methoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the product using techniques like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-Methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(2S)-2-[(4-Methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-Methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(4-Hydroxyphenyl)methyl]piperazine: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S)-2-[(4-Chlorophenyl)methyl]piperazine: Contains a chlorine atom instead of a methoxy group.

    (2S)-2-[(4-Methylphenyl)methyl]piperazine: Has a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2S)-2-[(4-Methoxyphenyl)methyl]piperazine imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

CAS No.

612502-39-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-10(3-5-12)8-11-9-13-6-7-14-11/h2-5,11,13-14H,6-9H2,1H3/t11-/m0/s1

InChI Key

DINRDQCLKJBKSR-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2CNCCN2

Canonical SMILES

COC1=CC=C(C=C1)CC2CNCCN2

Origin of Product

United States

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